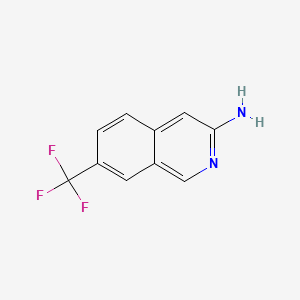

7-(Trifluoromethyl)isoquinolin-3-amine

Description

7-(Trifluoromethyl)isoquinolin-3-amine is a fluorinated isoquinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 7-position and an amine (-NH₂) group at the 3-position of the isoquinoline core. The compound is commercially available in milligram quantities (e.g., 100 mg for 324 € and 250 mg for 528 €), indicating its use as a high-value specialty chemical in research . Its molecular formula is C₁₀H₇F₃N₂, with a molecular weight of 212.17 g/mol (inferred from the structurally analogous 5-amine isomer in ). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical and materials science applications.

Properties

IUPAC Name |

7-(trifluoromethyl)isoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-6-4-9(14)15-5-7(6)3-8/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVIPWYNNHHWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857228 | |

| Record name | 7-(Trifluoromethyl)isoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357945-05-1 | |

| Record name | 7-(Trifluoromethyl)isoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)isoquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . This method typically requires ammonia or primary amines to afford 3-aminoisoquinolines with good yields. Another method involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This metal-free one-pot synthesis is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)isoquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

7-(Trifluoromethyl)isoquinolin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)isoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

7-(Trifluoromethyl)isoquinolin-5-amine

- Structure : Differs in the position of the amine group (5-position vs. 3-position).

- Physicochemical Properties :

- Key Difference : Positional isomerism likely impacts electronic distribution and biological activity. The 3-amine’s spatial orientation may favor stronger hydrogen bonding or receptor interactions compared to the 5-amine.

Isoquinolin-3-amine (Parent Compound)

4-Fluoro-N,N-bis(4-methoxybenzyl)-7-(trimethylsilyl)isoquinolin-3-amine

- Structure : Features additional substituents:

- Fluoro group at the 4-position.

- Trimethylsilyl (-SiMe₃) group at the 7-position.

- Bis(4-methoxybenzyl) protection on the 3-amine.

- Synthesis : Prepared via n-butyllithium-mediated coupling in tetrahydrofuran, followed by chromatography .

- Key Difference: The bulky trimethylsilyl and methoxybenzyl groups hinder reactivity, making this derivative more stable but less reactive than 7-(trifluoromethyl)isoquinolin-3-amine. Such modifications are typical in multistep syntheses to protect functional groups .

Etrasimod Arginine (Pharmaceutical Analogue)

- Structure : Contains a trifluoromethylphenyl moiety but within a tetrahydrocyclopent[b]indole scaffold.

- Physicochemical Properties :

- This supports the rationale for incorporating -CF₃ in this compound for drug discovery .

Research Implications

- Synthetic Chemistry: The synthesis of this compound derivatives may require protective groups (e.g., trimethylsilyl) and lithiation strategies, as seen in .

- Pharmaceutical Potential: The -CF₃ group’s role in etrasimod suggests that this compound could be a scaffold for developing kinase inhibitors or anti-inflammatory agents .

- Safety Considerations : Analogous hazards (e.g., skin/eye irritation) for the 5-amine isomer suggest that the 3-amine may require similar handling precautions .

Biological Activity

7-(Trifluoromethyl)isoquinolin-3-amine is a heterocyclic compound characterized by a trifluoromethyl group at the seventh position of the isoquinoline ring and an amino group at the third position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and unique structural features that influence its reactivity and pharmacological properties.

Chemical Characteristics

- Molecular Formula : C10H7F3N2

- Molecular Weight : Approximately 212.18 g/mol

- Structure : The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of isoquinoline derivatives, including this compound:

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

- Binding Affinity Modulation : The trifluoromethyl moiety influences the compound's interaction with various receptors and enzymes, potentially altering their activity.

- Lipophilicity Enhancement : Increased lipophilicity may facilitate better penetration through biological membranes, enhancing therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.